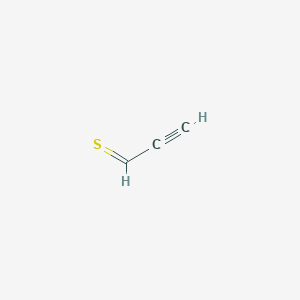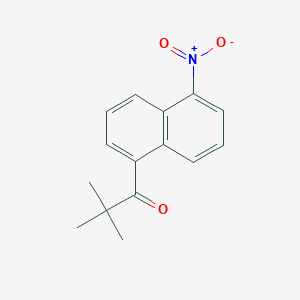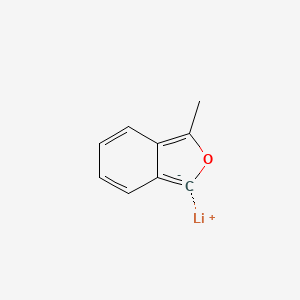
lithium;3-methyl-1H-2-benzofuran-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3-methyl-1H-2-benzofuran-1-ide is a chemical compound with the molecular formula C9H7LiO. Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Vorbereitungsmethoden
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields . Industrial production methods may involve the use of microwave-assisted synthesis (MWI) to obtain benzofuran derivatives with high efficiency .
Analyse Chemischer Reaktionen
Lithium;3-methyl-1H-2-benzofuran-1-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diols can deliver benzofuran derivatives via dehydrative C-H alkenylation and annulation reactions .
Wissenschaftliche Forschungsanwendungen
Lithium;3-methyl-1H-2-benzofuran-1-ide has numerous scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have been studied for their potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Additionally, these compounds have shown promise as therapeutic drugs for diseases such as hepatitis C and cancer . In industry, benzofuran derivatives are used as synthetic chemical raw materials and in the development of new pharmaceuticals .
Wirkmechanismus
The mechanism of action of lithium;3-methyl-1H-2-benzofuran-1-ide involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Lithium;3-methyl-1H-2-benzofuran-1-ide can be compared to other benzofuran derivatives, such as benzothiophene and other benzofuran-based compounds . These compounds share similar structural features but may differ in their biological activities and applications. For example, benzothiophene derivatives have been developed as anticancer agents, while benzofuran derivatives have shown promise in treating viral infections . The uniqueness of this compound lies in its specific chemical structure and the presence of the lithium atom, which may confer distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
88000-91-3 |
|---|---|
Molekularformel |
C9H7LiO |
Molekulargewicht |
138.1 g/mol |
IUPAC-Name |
lithium;3-methyl-1H-2-benzofuran-1-ide |
InChI |
InChI=1S/C9H7O.Li/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
HFTWBGYFGPRPRY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=C2C=CC=CC2=[C-]O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)
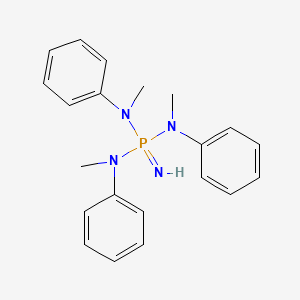



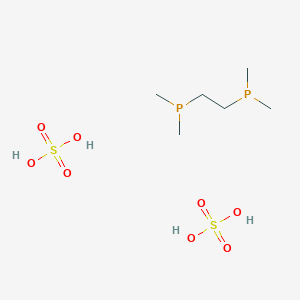
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
